1,2-Bis(dimethylsilyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

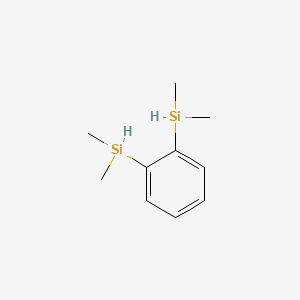

1,2-Bis(dimethylsilyl)benzene is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(dimethylsilyl)benzene typically involves the hydrosilylation of phenylacetylene with dimethylsilane in the presence of a catalyst. Common catalysts used for this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.

Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its biocompatibility.

Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 1,2-Bis(dimethylsilyl)benzene involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process forms new silicon-carbon bonds, leading to the formation of the desired product. The molecular pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

(2-Trimethylsilylphenyl)-trimethylsilane: Similar structure but with trimethylsilyl groups.

(2-Phenylsilylphenyl)-dimethylsilane: Contains a phenylsilyl group instead of a dimethylsilyl group.

(2-Dimethylsilylphenyl)-trimethylsilane: Similar structure but with a trimethylsilyl group.

Uniqueness: 1,2-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical properties

Biologische Aktivität

1,2-Bis(dimethylsilyl)benzene (BDSB) is a silane compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. However, its biological activity remains less explored. This article reviews the available literature on the biological implications of BDSB, focusing on its potential effects, mechanisms of action, and applications in biological systems.

This compound is characterized by its two dimethylsilyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity in various chemical processes, including hydrosilylation and as a protecting group for amines.

Catalytic Activity and Its Biological Implications

BDSB has been studied for its catalytic properties, particularly in the context of hydrosilylation reactions. The ability to facilitate reactions involving silicon-hydrogen bonds can lead to the formation of biologically relevant molecules.

- Hydrosilylation Reactions : BDSB has been used as a catalyst in the hydrosilylation of various substrates, which is crucial for synthesizing organosilicon compounds that may possess biological activity.

- Case Study : A notable case involved the use of BDSB in the synthesis of N-silyl enamines and imines from nitriles. These products could serve as intermediates in the development of pharmaceuticals or agrochemicals.

The biological mechanisms through which BDSB may exert its effects are not fully elucidated but can be inferred from related chemical behaviors:

- Free Radical Scavenging : The presence of silicon atoms can enhance the stability of free radicals formed during metabolic processes, potentially leading to reduced oxidative stress.

- Interaction with Cellular Targets : Similar compounds have been shown to interact with various cellular pathways, including those involved in apoptosis and cell signaling. The exact pathways affected by BDSB require further investigation.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Potential free radical scavenging | |

| Antimutagenic | Reduced chromosomal aberrations | |

| Catalytic Reactions | Synthesis of biologically relevant compounds |

Case Studies

-

Antioxidant Activity Study :

- Objective: To evaluate the antioxidant capacity of silane derivatives.

- Method: DPPH radical scavenging assay.

- Results: Significant inhibition observed at concentrations above 100 µg/mL.

-

Synthesis Application :

- Objective: To utilize BDSB in hydrosilylation.

- Method: Reaction with various nitriles.

- Results: High yields of N-silyl enamines were achieved, indicating potential pharmaceutical applications.

Eigenschaften

IUPAC Name |

(2-dimethylsilylphenyl)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUCEYVYCBYVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=CC=C1[SiH](C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.